molecular formula C19H22N2O5S B5645469 2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide

2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5645469
M. Wt: 390.5 g/mol
InChI Key: SZEKXYDWNLNMJH-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps. One common method includes the chlorosulfonation of 2-(4-methoxyphenyl)quinoxaline using chlorosulfonic acid, leading to the formation of 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. This intermediate is then reacted with different aromatic amines under solvent-free conditions to yield the desired sulfonamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts and solvent-free conditions can enhance the efficiency and yield of the production process .

Scientific Research Applications

2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects. The compound’s sulfonamide group can interfere with the synthesis of folic acid in bacteria, thereby inhibiting their growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide stands out due to its unique combination of functional groups, which confer a broad spectrum of pharmacological activities. Its morpholine ring and sulfonamide group make it particularly effective in various applications, from antibacterial agents to industrial chemicals .

Properties

IUPAC Name

2-methoxy-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-14-5-3-4-6-17(14)20-19(22)16-13-15(7-8-18(16)25-2)27(23,24)21-9-11-26-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEKXYDWNLNMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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